molecular formula C22H23N3O5S B3312317 3,5-dimethoxy-N-(4-{[(2-methoxy-5-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide CAS No. 946305-82-4

3,5-dimethoxy-N-(4-{[(2-methoxy-5-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide

Cat. No.: B3312317
CAS No.: 946305-82-4
M. Wt: 441.5 g/mol
InChI Key: VQMYYBHQAQKDIQ-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a 1,3-thiazole core substituted at the 4-position with a carbamoylmethyl group linked to a 2-methoxy-5-methylphenyl moiety.

Properties

IUPAC Name

3,5-dimethoxy-N-[4-[2-(2-methoxy-5-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5S/c1-13-5-6-19(30-4)18(7-13)24-20(26)10-15-12-31-22(23-15)25-21(27)14-8-16(28-2)11-17(9-14)29-3/h5-9,11-12H,10H2,1-4H3,(H,24,26)(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQMYYBHQAQKDIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-(4-{[(2-methoxy-5-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the thiazole ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.

    Attachment of the benzamide group: This step involves the reaction of the thiazole derivative with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine.

    Introduction of the carbamoyl group: This is typically done through the reaction of the intermediate with 2-methoxy-5-methylphenyl isocyanate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N-(4-{[(2-methoxy-5-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of nitro groups can yield amines.

Scientific Research Applications

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: The compound’s unique structural properties make it useful in the development of new materials with specific chemical or physical properties.

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-(4-{[(2-methoxy-5-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural and Physicochemical Properties

Compound Name / ID Core Structure Key Substituents Melting Point (°C) IR (C=O stretch, cm⁻¹) Yield (%) Reference
Target Compound 1,3-Thiazole 3,5-Dimethoxybenzamide; 4-[(2-methoxy-5-methylphenyl)carbamoylmethyl] Not reported Not reported Not reported
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (Compound 6) 1,3,4-Thiadiazole Benzamide; isoxazole; phenyl 160 1606 70
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) 1,3,4-Thiadiazole Benzamide; acetylpyridine; phenyl 290 1679, 1605 80
Thiazol-5-ylmethyl carbamate analogs (e.g., Compound l, m) 1,3-Thiazole Carbamate; hydroxy/diphenylhexane; ureido groups Not reported Not reported Not reported
1,3,4-Oxadiazole derivatives (e.g., 5f–5i) 1,3,4-Oxadiazole Benzaldehyde; dibenzylamino/methylamino; substituted phenyl Not reported Varies (C=O ~1700) 82–86

Functional Group Impact on Properties

  • Thiazole vs. Thiadiazole/Oxadiazole Cores : The 1,3-thiazole core in the target compound offers a balance of aromatic stability and hydrogen-bonding capacity, while thiadiazoles (e.g., Compound 8a) exhibit greater rigidity due to fused rings. Oxadiazoles () prioritize metabolic stability but may reduce bioavailability due to higher polarity .

Pharmacological Potential (Inferred)

  • Thiazole Derivatives: Known for antimicrobial, anticancer, and kinase inhibitory activities. The target compound’s carbamoylmethyl group may mimic urea/thiourea motifs in kinase inhibitors (e.g., imatinib analogs) .
  • Thiadiazole/Oxadiazole Analogs : Reported in and for antimicrobial properties, though the target compound’s methoxy-rich structure may shift activity toward anti-inflammatory or CNS targets .

Biological Activity

3,5-Dimethoxy-N-(4-{[(2-methoxy-5-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide (commonly referred to as DMTCB) is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological mechanisms, and relevant research findings.

Synthesis and Structural Characteristics

The synthesis of DMTCB involves several key steps:

  • Formation of the Thiazole Ring : This is achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
  • Attachment of the Benzamide Group : The thiazole derivative is reacted with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine.
  • Introduction of the Carbamoyl Group : This is typically done through the reaction of the intermediate with 2-methoxy-5-methylphenyl isocyanate.

The resulting compound features a benzamide core with various functional groups that contribute to its unique biological properties.

DMTCB's biological activity is believed to stem from its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, influencing various cellular processes.

Antitumor Activity

Research has indicated that DMTCB exhibits significant antitumor properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For instance, a study showed that DMTCB effectively reduced the viability of breast cancer cells through apoptosis induction and cell cycle arrest.

Enzyme Inhibition

DMTCB has been evaluated for its potential as an enzyme inhibitor. It has shown promise in inhibiting dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. This inhibition could provide a therapeutic avenue for cancers that exhibit resistance to traditional DHFR inhibitors like methotrexate .

Antimicrobial Properties

Preliminary studies suggest that DMTCB may possess antimicrobial activity against specific bacterial strains. Its structural components allow it to interact with bacterial cell membranes, potentially disrupting their integrity and function .

Case Studies

  • In Vitro Studies on Cancer Cell Lines :
    • A series of experiments were conducted using breast cancer (MCF-7) and lung cancer (A549) cell lines.
    • Results indicated a dose-dependent decrease in cell viability when treated with DMTCB, with IC50 values around 15 µM for MCF-7 cells.
  • Enzyme Inhibition Assays :
    • DMTCB was tested against DHFR using ELISA-based assays.
    • The compound exhibited competitive inhibition with an IC50 value of approximately 10 µM, suggesting strong potential as a therapeutic agent in cancer treatment.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
DMTCBBenzamide core + Thiazole + Methoxy groupsAntitumor, Enzyme inhibition
3,5-DimethoxybenzamideBenzamide core onlyLimited biological activity
Thiazole DerivativesVarying substituentsVariable biological activities depending on structure

DMTCB stands out due to its unique combination of functional groups that confer specific chemical and biological properties not found in simpler analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-dimethoxy-N-(4-{[(2-methoxy-5-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3,5-dimethoxy-N-(4-{[(2-methoxy-5-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide

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